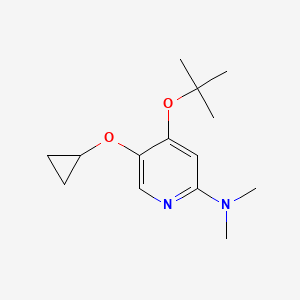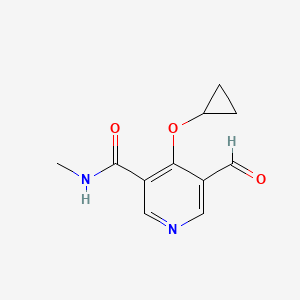
4-Cyclopropoxy-5-formyl-N-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-formyl-N-methylnicotinamide is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol It is known for its unique structure, which includes a cyclopropoxy group, a formyl group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-formyl-N-methylnicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with appropriate reagents to introduce the formyl and methoxy groups.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where a suitable cyclopropane precursor is reacted with the nicotinamide core under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-formyl-N-methylnicotinamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 4-Cyclopropoxy-5-carboxy-N-methylnicotinamide
Reduction: 4-Cyclopropoxy-5-hydroxymethyl-N-methylnicotinamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Cyclopropoxy-5-formyl-N-methylnicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-formyl-N-methylnicotinamide involves its interaction with specific molecular targets and pathways The formyl group can act as an electrophile, participating in various biochemical reactions The cyclopropoxy group may influence the compound’s binding affinity and selectivity towards certain enzymes or receptors
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropoxy-4-formyl-N-methylnicotinamide
- 4-Cyclopropoxy-5-carboxy-N-methylnicotinamide
- 4-Cyclopropoxy-5-hydroxymethyl-N-methylnicotinamide
Comparison
4-Cyclopropoxy-5-formyl-N-methylnicotinamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, chemical reactivity, and suitability for various applications. For example, the presence of the formyl group allows for specific reactions that may not be possible with carboxy or hydroxymethyl derivatives.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-formyl-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H12N2O3/c1-12-11(15)9-5-13-4-7(6-14)10(9)16-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,12,15) |
InChI Key |
KHHKBJKXORUXLI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CN=C1)C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


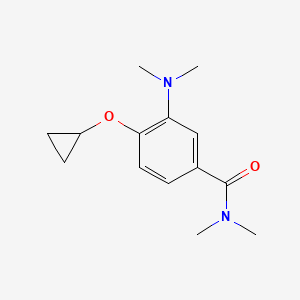

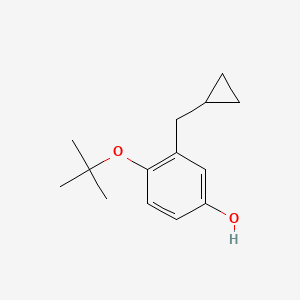

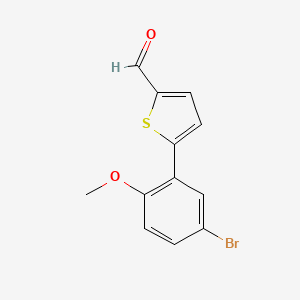


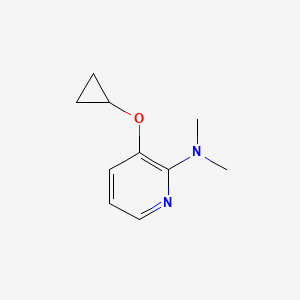

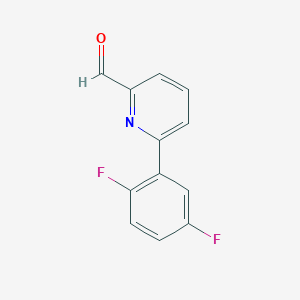
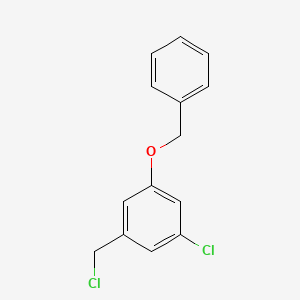

![1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone](/img/structure/B14846633.png)
